RH-5849

Description

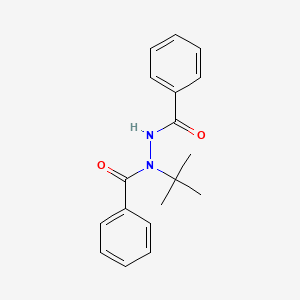

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-N'-tert-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISLLQUWIJASOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073800 | |

| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112225-87-3 | |

| Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of RH-5849 in Lepidoptera: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH-5849, a pioneering nonsteroidal ecdysone agonist, represents a significant class of insect growth regulators (IGRs) with potent and selective activity against lepidopteran pests. Its unique mode of action, which deviates from conventional neurotoxic insecticides, has made it a valuable tool in integrated pest management (IPM) programs. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in Lepidoptera, focusing on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear hormone receptor that plays a pivotal role in regulating insect molting and metamorphosis. In its functional state, the EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP complex acts as a ligand-activated transcription factor.

Upon entering the insect, this compound mimics the natural molting hormone, 20-hydroxyecdysone (20E), by binding to the ligand-binding pocket of the EcR subunit within the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to its activation. The activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of ecdysone-responsive genes. This binding initiates the transcription of a cascade of genes that regulate the molting process.

Unlike the natural hormone 20E, which is periodically released and rapidly metabolized, this compound is metabolically stable and persistently activates the ecdysone receptor. This sustained and untimely activation of the molting cascade leads to a premature and incomplete molt, which is ultimately lethal to the insect larva. The physiological consequences of this compound exposure include cessation of feeding, apolysis (the separation of the old cuticle from the epidermis), and the initiation of new cuticle formation, all of which occur out of synchrony with the normal developmental program. This disruption of the molting process is the ultimate cause of mortality in susceptible lepidopteran larvae.

Quantitative Data on this compound Activity in Lepidoptera

The biological activity of this compound has been quantified in various lepidopteran species through in vitro and in vivo assays. The following table summarizes key quantitative data, providing a comparative overview of its potency.

| Species | Assay Type | Parameter | Value | Reference |

| Spodoptera exigua | Imaginal Wing Disc Evagination | EC50 | 870 nM | [1] |

| Spodoptera exigua | [3H]Ponasterone A Displacement | I50 | 1100 nM | [1] |

| Manduca sexta | Larval Bioassay (Injection) | - | 30 to >670 times more active than 20E | [2] |

| Corcyra cephalonica | Topical Application (2nd Instar) | LC50 | <2.20 µ g/insect | [3] |

Experimental Protocols

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of this compound to the ecdysone receptor.

Objective: To quantify the ability of this compound to compete with a radiolabeled ecdysteroid (e.g., [³H]-ponasterone A) for binding to the EcR/USP complex.

Materials:

-

Insect cell line expressing the target ecdysone receptor (e.g., Sf9 cells)

-

[³H]-ponasterone A (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Receptor Preparation: Prepare cell extracts or purified receptor proteins from the insect cell line.

-

Incubation: In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of this compound and the receptor preparation.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for a specific time at a controlled temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Bioassays

a) Topical Application Bioassay

This method assesses the toxicity of this compound when applied directly to the insect's cuticle.

Objective: To determine the dose-dependent mortality of lepidopteran larvae following topical application of this compound.

Materials:

-

Lepidopteran larvae of a specific instar

-

This compound dissolved in a suitable solvent (e.g., acetone)

-

Microsyringe or microapplicator

-

Petri dishes with artificial diet

-

Controlled environment chamber

Protocol:

-

Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of individual larvae. A control group should be treated with the solvent alone.

-

Incubation: Place the treated larvae individually in petri dishes containing an artificial diet.

-

Observation: Maintain the larvae in a controlled environment (temperature, humidity, photoperiod) and observe them daily for signs of toxicity, such as feeding cessation, premature molting, and mortality.

-

Data Collection: Record the number of dead larvae at specific time points (e.g., 24, 48, 72, and 96 hours post-treatment).

-

Data Analysis: Calculate the percentage of mortality for each dose and correct for control mortality using Abbott's formula. Determine the LD50 (the dose that causes 50% mortality) using probit analysis.

b) Diet Incorporation Bioassay

This method evaluates the toxicity of this compound when ingested by the insect.

Objective: To determine the concentration-dependent mortality of lepidopteran larvae when fed a diet containing this compound.

Materials:

-

Lepidopteran larvae (typically neonates or early instars)

-

Artificial diet

-

This compound

-

Multi-well bioassay trays

-

Controlled environment chamber

Protocol:

-

Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate this compound at various concentrations. A control diet without the compound should also be prepared.

-

Dispensing: Dispense the treated and control diets into the wells of the bioassay trays.

-

Infestation: Place one larva in each well.

-

Incubation: Seal the trays and place them in a controlled environment chamber.

-

Observation and Data Collection: After a set period (e.g., 7 days), assess mortality and sublethal effects such as growth inhibition.

-

Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality. Determine the LC50 (the concentration that causes 50% mortality) using probit analysis.

Visualizations

References

- 1. European Journal of Entomology: Biological activity and receptor-binding of ecdysteroids and the ecdysteroid agonists this compound and RH-5992 in imaginal wing discs of Spodoptera exigua (Lepidoptera: Noctuidae) [eje.cz]

- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

RH-5849: A Nonsteroidal Ecdysone Agonist for Insect Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RH-5849, chemically identified as 1,2-dibenzoyl-1-tert-butylhydrazine, is a pioneering nonsteroidal ecdysone agonist that mimics the function of the natural insect molting hormone, 20-hydroxyecdysone (20E). By binding to the ecdysone receptor (EcR), this compound triggers a premature and incomplete molting process in susceptible insect species, leading to developmental disruption and mortality. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physiological effects, and detailed experimental protocols for its evaluation. Quantitative data on its biological activity are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a core resource for researchers in entomology, insecticide development, and molecular biology.

Introduction

The insect endocrine system presents a highly selective target for the development of novel insecticides. The steroid hormone 20-hydroxyecdysone (20E) is a key regulator of insect development, controlling molting, metamorphosis, and reproduction. This compound was the first synthetic, nonsteroidal compound demonstrated to act as an agonist of the ecdysone receptor, effectively hijacking this critical developmental pathway.[1][2][3] Its discovery opened a new avenue for insecticide research, leading to the development of a class of compounds with high specificity for insects and low mammalian toxicity.[4]

This compound's mode of action involves binding to the ecdysone receptor complex, a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[5] This binding event initiates the downstream cascade of gene expression that normally occurs at the onset of a molt. However, the continuous presence and high affinity of this compound lead to a sustained and untimely activation of this pathway, resulting in a lethal, abortive molt.[3]

Mechanism of Action: The Ecdysone Signaling Pathway

The physiological effects of this compound are a direct consequence of its interaction with the ecdysone signaling pathway. This pathway is a well-conserved hormonal signaling cascade in insects that orchestrates major developmental transitions.

The key steps in the ecdysone signaling pathway are as follows:

-

Ligand Binding: In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription. Ecdysone, or an agonist like this compound, enters the cell and binds to the Ligand-Binding Pocket (LBP) of the EcR subunit.

-

Conformational Change and Co-activator Recruitment: Ligand binding induces a conformational change in the EcR protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.

-

DNA Binding: The activated EcR/USP/co-activator complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.

-

Gene Transcription: Binding of the complex to EcREs initiates the transcription of a cascade of "early" and "late" response genes that regulate the molting process. Early response genes include transcription factors like the Broad-Complex (Br-C), E74, and E75. These, in turn, regulate a larger set of late genes responsible for the synthesis of new cuticle and the degradation of the old one.

This compound's nonsteroidal structure allows it to effectively mimic the shape and chemical properties of 20E, enabling it to fit into the LBP of the EcR and activate the receptor complex.[5]

Ecdysone Signaling Pathway Activated by this compound.

Quantitative Data: Biological Activity of this compound

The biological activity of this compound has been quantified in a variety of assays, both in vitro and in vivo. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Activity of this compound and Ecdysteroids

| Compound | Assay | Insect Species/Cell Line | EC50 / IC50 (nM) | Reference |

| This compound | Imaginal Wing Disc Evagination | Spodoptera exigua | 870 | |

| 20-Hydroxyecdysone | Imaginal Wing Disc Evagination | Spodoptera exigua | 89.8 | |

| Ponasterone A | Imaginal Wing Disc Evagination | Spodoptera exigua | 2.57 | |

| This compound | [3H]Ponasterone A Binding | Spodoptera exigua | 1100 | |

| 20-Hydroxyecdysone | [3H]Ponasterone A Binding | Spodoptera exigua | 290 | |

| Ponasterone A | [3H]Ponasterone A Binding | Spodoptera exigua | 7 | |

| This compound | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~5000 | |

| Tebufenozide (RH-5992) | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~10 | |

| Methoxyfenozide (RH-2485) | [3H]Ponasterone A Binding | Sf-9 (from Spodoptera frugiperda) | ~30 |

Table 2: In Vivo Toxicity of this compound to Various Insect Species

| Insect Species | Order | Developmental Stage | Application Method | LD50 / LC50 | Reference |

| Manduca sexta | Lepidoptera | Larvae | Topical | ~1 µg/g | [3] |

| Spodoptera exempta | Lepidoptera | 2nd-5th Instar Larvae | Diet | LC50: ~7.5 mg/L | [2] |

| Spodoptera exigua | Lepidoptera | 2nd-4th Instar Larvae | Diet | LC50: 195 mg/L | [2] |

| Ephestia kuehniella | Lepidoptera | Pupae | Topical | LD50: 0.05 µ g/insect | [1] |

| Leptinotarsa decemlineata | Coleoptera | 1st-3rd Instar Larvae | Diet | LC50: ~5.5 mg/L | [6] |

| Popillia japonica | Coleoptera | 2nd Instar Grubs | Soil | Effective at 1 ppm | [4][5] |

| Odontotermes formosanus | Blattodea | Workers | Filter Paper | LC50 (48h): 8.72 mg/ml | [3][7] |

| Dysdercus koenigii | Hemiptera | Final Instar Nymphs | Topical | Mortality observed, but no precocious molting | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nonsteroidal ecdysone agonists. The following sections provide protocols for key experiments cited in the literature.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]ponasterone A.

Materials:

-

Insect cell line expressing the ecdysone receptor (e.g., Sf-9 or Drosophila Kc cells).

-

[3H]ponasterone A (radioligand).

-

Unlabeled ponasterone A (for determining non-specific binding).

-

Test compound (this compound).

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Receptor Preparation: Culture and harvest insect cells. Prepare a cell extract or membrane fraction containing the ecdysone receptors.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation with a fixed concentration of [3H]ponasterone A.

-

Competition: Add varying concentrations of the test compound (this compound) to the tubes. Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled ponasterone A).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Imaginal Disc Evagination Bioassay

This bioassay assesses the biological activity of ecdysone agonists by observing their ability to induce the premature differentiation (evagination) of imaginal discs in vitro.

Materials:

-

Late third-instar larvae of a suitable insect species (e.g., Drosophila melanogaster or Spodoptera exigua).

-

Dissection buffer (e.g., Ringer's solution).

-

Culture medium (e.g., Grace's insect medium).

-

Test compound (this compound).

-

Petri dishes or multi-well culture plates.

-

Dissecting microscope and fine forceps.

Procedure:

-

Dissection: Under a dissecting microscope, dissect imaginal discs (e.g., wing or leg discs) from late third-instar larvae in cold dissection buffer.

-

Culture Setup: Transfer the dissected discs to culture medium in Petri dishes or multi-well plates.

-

Treatment: Add varying concentrations of this compound to the culture medium. Include a positive control (20E) and a negative control (no hormone).

-

Incubation: Incubate the discs for a set period (e.g., 24-48 hours) under appropriate conditions (temperature and humidity).

-

Observation: Using a microscope, observe the degree of evagination of the imaginal discs. Evagination is characterized by the unfolding and elongation of the disc.

-

Scoring and Data Analysis: Score the discs as either evaginated or not evaginated. Calculate the percentage of evaginated discs at each concentration of the test compound. Plot the percentage of evagination against the logarithm of the concentration to determine the EC50 value (the concentration that causes 50% of the discs to evaginate).

Drosophila Kc Cell Bioassay: Acetylcholinesterase Induction

Drosophila Kc cells are responsive to ecdysone and its agonists, undergoing morphological changes and enzymatic induction. The induction of acetylcholinesterase (AChE) is a quantifiable marker of ecdysone activity.[2][7][9]

Materials:

-

Drosophila Kc cell line.

-

Appropriate cell culture medium (e.g., Schneider's medium with fetal bovine serum).

-

Test compound (this compound).

-

Cell lysis buffer.

-

Reagents for the Ellman assay: acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Spectrophotometer or microplate reader.

Procedure:

-

Cell Culture and Treatment: Seed Kc cells in culture plates and allow them to attach. Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Cell Lysis: After incubation, wash the cells and lyse them to release the intracellular contents, including AChE.

-

AChE Assay (Ellman's Method):

-

In a microplate, add the cell lysate to a reaction buffer containing DTNB.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

AChE will hydrolyze acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow product, 5-thio-2-nitrobenzoate (TNB).

-

Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the AChE activity (rate of change in absorbance). Plot the AChE activity against the concentration of this compound to determine the dose-response relationship.

Mandatory Visualizations

Experimental Workflow for Screening Nonsteroidal Ecdysone Agonists

The following diagram illustrates a typical workflow for the discovery and characterization of novel nonsteroidal ecdysone agonists.

Workflow for screening nonsteroidal ecdysone agonists.

Conclusion

This compound stands as a landmark compound in the field of insecticide discovery, demonstrating the viability of targeting the insect endocrine system with nonsteroidal molecules. Its mode of action, centered on the agonism of the ecdysone receptor, provides a high degree of selectivity and a potent insecticidal effect. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound and other nonsteroidal ecdysone agonists in their work. Further research into the structural biology of the ecdysone receptor and the development of new screening methodologies will continue to build upon the foundation laid by the discovery of this compound, paving the way for the next generation of safe and effective insect control agents.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

The Discovery and Development of RH-5849: A Non-steroidal Ecdysone Agonist Insecticide

A Technical Guide for Researchers and Drug Development Professionals

Introduction

RH-5849, chemically known as 1,2-dibenzoyl-1-tert-butylhydrazine, represents a landmark in insecticide development as the first commercially successful non-steroidal ecdysone agonist.[1][2] Its discovery by Rohm and Haas Company in the 1980s heralded a new class of insect growth regulators (IGRs) that mimic the action of the insect molting hormone, 20-hydroxyecdysone (20E).[2] Unlike traditional neurotoxic insecticides, this compound exhibits a high degree of selectivity for insects, particularly lepidopteran pests, by inducing a premature and lethal molt.[2][3] This unique mode of action, coupled with its favorable toxicological profile, has made it and its analogs valuable tools in integrated pest management programs. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, biological activity, and key experimental protocols related to this compound.

Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear hormone receptor that plays a pivotal role in regulating insect development, particularly molting and metamorphosis.[3] In its natural state, the EcR forms a heterodimer with the ultraspiracle protein (USP), another nuclear receptor. This EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. The binding of the endogenous ligand, 20E, activates the receptor complex, leading to the transcription of a cascade of genes that orchestrate the molting process.

This compound functions as a potent agonist of the EcR/USP complex, effectively mimicking the binding of 20E.[1] This binding initiates the downstream signaling cascade, leading to the premature expression of genes involved in the production of a new cuticle and the degradation of the old one.[3] However, because the insect is not physiologically ready for a molt, this process is aberrant and ultimately lethal. The insect stops feeding, becomes entrapped within its own partially formed new cuticle, and dies from starvation, dehydration, and the inability to complete the molt.[3]

Synthesis of this compound (1,2-dibenzoyl-1-tert-butylhydrazine)

The synthesis of this compound is a multi-step process that begins with the formation of a dibenzoylhydrazine precursor followed by N-alkylation. While the proprietary industrial synthesis may vary, a common laboratory-scale synthesis is outlined below.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

This step involves the acylation of hydrazine with two equivalents of benzoyl chloride.

-

Reaction: 2 C₆H₅COCl + N₂H₄·H₂O → C₆H₅CONHNHCOC₆H₅ + 2 HCl + H₂O

-

Procedure:

-

Dissolve hydrazine hydrate in an appropriate solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add benzoyl chloride dropwise to the cooled hydrazine solution with vigorous stirring. A base such as pyridine or triethylamine is typically added to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting white precipitate of 1,2-dibenzoylhydrazine is collected by filtration, washed with water and a cold solvent (e.g., ethanol) to remove impurities, and dried under vacuum.

-

Step 2: N-tert-butylation of 1,2-Dibenzoylhydrazine

This step introduces the tert-butyl group onto one of the nitrogen atoms of the dibenzoylhydrazine.

-

Reaction: C₆H₅CONHNHCOC₆H₅ + (CH₃)₃C⁺ source → C₆H₅CON(C(CH₃)₃)NHCOC₆H₅

-

Procedure:

-

Dissolve 1,2-dibenzoylhydrazine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate one of the amide nitrogens, forming an anion.

-

A source of the tert-butyl carbocation, such as tert-butyl bromide or tert-butanol activated with a strong acid, is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Biological Activity

The insecticidal activity of this compound is most pronounced in lepidopteran larvae. However, it has also demonstrated activity against certain species of Coleoptera and Diptera.[4] Its in vivo potency is significantly greater than its in vitro activity, a phenomenon attributed to its superior metabolic stability and transport properties compared to the natural hormone 20E.[3]

Table 1: Comparative Biological Activity of this compound and Other Ecdysteroids/Agonists

| Compound | Assay Type | Insect Species/Cell Line | EC50 / IC50 (nM) | Reference |

| This compound | Imaginal Disc Evagination | Spodoptera exigua | 870 | [5] |

| Ecdysone Receptor Binding | Spodoptera exigua | 1100 | [5] | |

| Ecdysone Receptor Binding | Drosophila melanogaster Kc cells | ~2400 | [1] | |

| 20-Hydroxyecdysone (20E) | Imaginal Disc Evagination | Spodoptera exigua | 89.8 | [5] |

| Ecdysone Receptor Binding | Spodoptera exigua | 290 | [5] | |

| Ponasterone A (PoA) | Imaginal Disc Evagination | Spodoptera exigua | 2.57 | [5] |

| Ecdysone Receptor Binding | Spodoptera exigua | 7 | [5] | |

| Tebufenozide (RH-5992) | Imaginal Disc Evagination | Spodoptera exigua | 11.7 | [5] |

| Ecdysone Receptor Binding | Spodoptera exigua | 33 | [5] | |

| Molting Hormonal Activity | Chilo suppressalis | 1.1 x 10⁻⁹ M | [6] | |

| Methoxyfenozide (RH-2485) | Molting Hormonal Activity | Chilo suppressalis | 1.1 x 10⁻⁹ M | [6] |

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.

Materials:

-

Insect cell line expressing the ecdysone receptor (e.g., Drosophila melanogaster Kc cells or Spodoptera frugiperda Sf9 cells).

-

Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A).

-

Test compound (this compound) and unlabeled competitor (e.g., Ponasterone A).

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Receptor Preparation: Prepare a crude nuclear extract or partially purified receptor preparation from the insect cells.

-

Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [³H]Ponasterone A, and varying concentrations of the test compound (this compound) or unlabeled competitor. Include a control with no competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 1.5-2 hours).[5]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Manduca sexta Larval Bioassay (Topical Application)

This bioassay assesses the in vivo insecticidal activity of this compound on a model lepidopteran species.

Materials:

-

Manduca sexta larvae of a specific instar (e.g., early 4th instar).[7][8]

-

This compound dissolved in a suitable solvent (e.g., acetone).

-

Microsyringe or repeating dispenser.

-

Rearing containers with artificial diet.

-

Controlled environment chamber (temperature, humidity, photoperiod).

Procedure:

-

Insect Rearing: Rear Manduca sexta larvae under controlled conditions to ensure uniformity.[7][8]

-

Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Topical Application: Anesthetize the larvae (e.g., by chilling). Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.[9][10] Treat a control group with the solvent only.

-

Incubation: Place the treated larvae individually in rearing containers with an artificial diet and maintain them in a controlled environment chamber.

-

Observation: Monitor the larvae daily for signs of toxicity, such as cessation of feeding, premature apolysis (separation of the old cuticle), and mortality. Record the number of dead larvae at specific time points (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Toxicology and Environmental Fate

A key advantage of dibenzoylhydrazine insecticides is their relatively low toxicity to non-target organisms, including mammals.[11] While high doses of this compound can induce neurotoxic symptoms in insects that are not related to ecdysone receptor activation, these effects are generally observed at concentrations much higher than those required for its insecticidal activity.[11]

Ecotoxicology:

Studies on the ecotoxicity of this compound have been conducted on non-target aquatic organisms. For example, in Daphnia magna, the 48-hour EC50 for acute immobilization was found to be 45.3 mg/L, while the 21-day chronic EC50 for survival was 1.34 mg/L. Chronic exposure primarily affected reproduction, with a no-observed-effect concentration (NOEC) of 0.050 mg/L.

Environmental Fate:

The environmental fate of pesticides is influenced by both biotic and abiotic factors.[12] Dibenzoylhydrazine insecticides can undergo degradation in the environment through processes such as hydrolysis and microbial degradation.[13][14] The specific degradation pathways and persistence of this compound in soil and water systems are crucial for assessing its overall environmental impact. While detailed degradation pathways for this compound are not extensively published in the readily available literature, the general fate of similar pesticides involves the breakdown of the hydrazine and ester linkages.[13][15]

This compound was a pioneering discovery that established the viability of non-steroidal ecdysone agonists as effective and selective insecticides. Its unique mode of action, targeting the insect molting process, provides a valuable alternative to conventional neurotoxic pesticides. The development of this compound has spurred the discovery of even more potent analogs, such as tebufenozide and methoxyfenozide, which have become important tools in modern agriculture. A thorough understanding of its synthesis, mechanism of action, and biological activity, as outlined in this guide, is essential for researchers and professionals working on the development of the next generation of insect growth regulators.

References

- 1. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eje.cz [eje.cz]

- 6. Relationships between structure and molting hormonal activity of tebufenozide, methoxyfenozide, and their analogs in cultured integument system of Chilo suppressalis Walker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.plos.org [journals.plos.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 15. Microbiology and Biochemistry of Pesticides Biodegradation [mdpi.com]

Core Topic: RH-5849 Target Receptor Binding Affinity

An in-depth technical guide on the binding affinity of the nonsteroidal ecdysone agonist RH-5849 to its target receptor, the ecdysone receptor (EcR), is presented below for researchers, scientists, and drug development professionals. This guide details the quantitative binding data, experimental methodologies, and the associated signaling pathway.

This compound is a nonsteroidal ecdysone agonist that mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E). Its primary target is the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in regulating gene expression involved in molting and metamorphosis in insects. When this compound binds to the EcR, it forms a complex with the ultraspiracle protein (USP), another nuclear receptor. This heterodimeric complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription and inducing a premature and lethal molt.

Quantitative Binding Affinity Data

The binding affinity of this compound to the ecdysone receptor has been determined in several insect species, primarily through competitive radioligand binding assays. These assays typically measure the concentration of this compound required to inhibit the binding of a radiolabeled ecdysteroid, such as [³H]ponasterone A, by 50% (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.

| Insect Species | Order | Tissue/Cell Line | Radioligand | IC₅₀ (nM) of this compound | Reference |

| Spodoptera exigua | Lepidoptera | Imaginal wing discs | [³H]ponasterone A | 1100 | [1] |

| Spodoptera frugiperda | Lepidoptera | Sf-9 cells | [³H]ponasterone A | Potency ranked lower than tebufenozide, methoxyfenozide, ponasterone A, 20-hydroxyecdysone, and cyasterone. | |

| Drosophila melanogaster | Diptera | Kc cell extracts | [³H]ponasterone A | Competes for high-affinity binding sites (quantitative IC₅₀ not provided). | [2][3][4] |

| Dysdercus koenigii | Hemiptera | N/A | N/A | Does not appear to mimic the natural molting hormone, suggesting low or no binding affinity to the EcR in this species. | [5] |

Note: The binding affinity of this compound can vary significantly between different insect orders, and even between species within the same order. This differential affinity is a key factor in the insecticide's spectrum of activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of this compound.

Competitive Radioligand Binding Assay with Insect Tissues (e.g., Imaginal Wing Discs)

This protocol is adapted from the methodology described by Smagghe and Degheele (1994) for Spodoptera exigua.[1]

1. Tissue Preparation:

-

Dissect imaginal wing discs from late-instar larvae in a suitable insect saline solution.

-

Pool the dissected discs for use in the binding assay.

2. Binding Assay Buffer:

-

Prepare a suitable binding buffer, for example, a Tris-HCl based buffer containing protease inhibitors to prevent receptor degradation.

3. Radioligand and Competitor Solutions:

-

Prepare a stock solution of the radioligand, [³H]ponasterone A, in ethanol or another suitable solvent.

-

Prepare serial dilutions of the unlabeled competitor, this compound, and other ecdysteroids (for comparison) in the binding buffer.

4. Incubation:

-

In microcentrifuge tubes, combine the imaginal wing discs, a fixed concentration of [³H]ponasterone A (typically near its Kd value), and varying concentrations of this compound or other unlabeled competitors.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, include a large excess of the unlabeled natural ligand (e.g., 20-hydroxyecdysone or ponasterone A).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

5. Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

6. Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

7. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

The binding of this compound to the ecdysone receptor initiates a cascade of molecular events that ultimately leads to the activation of gene expression.

Ecdysone Signaling Pathway Diagram

Caption: Ecdysone signaling pathway activated by this compound.

Pathway Description:

-

Entry into the Cell: this compound, being a lipophilic molecule, can pass through the cell membrane and enter the cytoplasm and subsequently the nucleus.

-

Receptor Binding and Heterodimerization: Inside the nucleus, this compound binds to the Ligand Binding Domain (LBD) of the ecdysone receptor (EcR). This binding event induces a conformational change in the EcR, which promotes its heterodimerization with the ultraspiracle protein (USP).

-

DNA Binding: The activated EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) located in the promoter regions of ecdysone-responsive genes.

-

Transcriptional Activation: The binding of the receptor-ligand complex to the EcREs recruits coactivator proteins and the general transcription machinery to the promoter, leading to the initiation of transcription of the target genes.

-

Biological Response: The transcribed messenger RNA (mRNA) is then translated into proteins that are involved in the molting process. The untimely and unregulated expression of these genes due to the persistent agonistic action of this compound leads to a premature, incomplete, and ultimately lethal molt in susceptible insects.

References

- 1. eje.cz [eje.cz]

- 2. scilit.com [scilit.com]

- 3. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]

- 5. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of RH-5849 on Drosophila melanogaster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH-5849, a nonsteroidal ecdysone agonist, has emerged as a significant tool in the study of insect endocrinology and as a potential insecticide. Its chemical name is 1,2-dibenzoyl-1-tert-butylhydrazine. This technical guide provides a comprehensive overview of the physiological effects of this compound on the model organism Drosophila melanogaster. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to and activating the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP).[1] This activation triggers a cascade of gene expression that prematurely induces molting and other developmental processes, often with lethal consequences for the insect.[2] In Drosophila, this compound has been instrumental in dissecting the complex roles of ecdysone signaling in development, reproduction, stress resistance, and lifespan.[1]

Core Physiological Effects of this compound on Drosophila

This compound exerts a range of physiological effects on Drosophila melanogaster, impacting various life stages and biological processes. These effects are primarily mediated through its agonistic activity on the ecdysone receptor.

Effects on Larval Development

Exposure of Drosophila larvae to this compound can induce premature and incomplete molting, leading to developmental arrest and mortality. While much of the detailed larval toxicity data comes from studies on lepidopteran insects, the fundamental mechanism of action is conserved. In Drosophila larvae, this compound has been shown to mimic 20-hydroxyecdysone by inducing ecdysone-specific puffs on polytene chromosomes of the larval salivary glands, promoting the secretion of glycoprotein glue, and causing the evagination of imaginal discs.

Effects on Adult Lifespan

In adult Drosophila, this compound has been demonstrated to have a significant impact on lifespan, particularly in virgin females. Treatment with this compound leads to a dose-dependent reduction in lifespan. This effect is thought to be a consequence of the toxic hyperactivation of the ecdysone signaling pathway.[3]

Effects on Cell Proliferation and Differentiation

In vitro studies using Drosophila Kc cell lines have shown that this compound mimics the effects of 20-hydroxyecdysone. These effects include the inhibition of cell proliferation, the induction of morphological changes such as the formation of processes, and the induction of acetylcholinesterase activity.[4]

Quantitative Data

The following tables summarize the key quantitative data on the physiological effects of this compound on Drosophila melanogaster.

Table 1: Effect of this compound on the Lifespan of Virgin Female Drosophila melanogaster

| Concentration of this compound (µg/mL in media) | Median Lifespan (days) | Percent Change in Median Lifespan Compared to Control | Citation(s) |

| 0 (Control) | 65 | N/A | [5][6] |

| 1000 | 13.5 | -79.4% | [5][6] |

Table 2: Rescue of this compound-Induced Lifespan Reduction by Mifepristone in Virgin Female Drosophila melanogaster

| Treatment Group | Median Lifespan (days) | Percent Change in Median Lifespan Compared to this compound Alone | Citation(s) |

| 1000 µg/mL this compound | 13.5 | N/A | [5][6] |

| 1000 µg/mL this compound + 200 µg/mL Mifepristone | 32 | +136% | [5][6] |

Table 3: Effect of this compound on Ecdysone Receptor (EcR)-Responsive Reporter Gene Expression

| Concentration of this compound (µg/mL in media) | Relative Reporter Activity (LacZ) | Citation(s) |

| 0 (Control) | ~1.0 | [5][6] |

| 300 | ~3.5 | [5][6] |

| 1000 | ~4.5 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the effects of this compound on Drosophila.

Protocol for Drosophila Lifespan Assay with this compound

Objective: To determine the effect of this compound on the lifespan of adult Drosophila melanogaster.

Materials:

-

Drosophila melanogaster (specify strain, e.g., w¹¹¹⁸)

-

Standard Drosophila media

-

This compound (1,2-Dibenzoyl-1-(t-butyl)hydrazine)

-

Solvent for this compound (e.g., ethanol)

-

Vials for housing flies

-

Fly incubator (25°C, 60-70% humidity, 12:12h light:dark cycle)

-

CO₂ source for anesthetizing flies

-

Fine paintbrush

Procedure:

-

Prepare this compound-containing media:

-

Prepare standard Drosophila media and cool to approximately 60°C.

-

Dissolve this compound in a minimal amount of solvent to create a stock solution.

-

Add the this compound stock solution to the cooled media to achieve the desired final concentration (e.g., 1000 µg/mL).

-

Prepare a control media with an equivalent amount of the solvent alone.

-

Dispense the media into vials and allow to solidify.

-

-

Fly Collection and Setup:

-

Collect newly eclosed virgin female flies over a 24-hour period.

-

Age the flies for 2-3 days on standard media to allow for recovery from CO₂ exposure.

-

Anesthetize the flies with CO₂ and randomly assign them to either the control or this compound-containing vials. House approximately 20-25 flies per vial.

-

-

Lifespan Monitoring:

-

Transfer the flies to fresh control or this compound-containing media every 2-3 days.

-

At each transfer, record the number of dead flies in each vial.

-

Continue monitoring until all flies have died.

-

-

Data Analysis:

-

Generate survival curves using the Kaplan-Meier method.

-

Compare the survival curves between the control and this compound-treated groups using the log-rank test to determine statistical significance.

-

Calculate the median and maximum lifespan for each group.

-

Protocol for Ecdysone Receptor (EcR) Reporter Gene Assay

Objective: To quantify the activation of the ecdysone receptor signaling pathway by this compound.

Materials:

-

Drosophila strain carrying an EcR-responsive reporter construct (e.g., EcRE-lacZ)

-

Standard Drosophila media

-

This compound

-

Solvent for this compound (e.g., ethanol)

-

Beta-galactosidase assay reagents (e.g., CPRG or ONPG)

-

Spectrophotometer

-

Fly homogenization buffer (e.g., Z-buffer)

Procedure:

-

Fly Treatment:

-

Prepare control and this compound-containing media at various concentrations (e.g., 300 µg/mL, 1000 µg/mL) as described in the lifespan assay protocol.

-

Collect virgin female flies of the reporter strain and house them on the respective media for a defined period (e.g., 6 days).

-

-

Sample Preparation:

-

After the treatment period, transfer the flies to vials containing a Kimwipe soaked in water overnight to clear their guts.

-

Anesthetize the flies and collect them in groups of three.

-

Homogenize the flies in an appropriate volume of homogenization buffer.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

-

Beta-Galactosidase Assay:

-

Add the supernatant to a reaction mixture containing the beta-galactosidase substrate (e.g., CPRG).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the beta-galactosidase activity to the protein concentration of the supernatant.

-

Compare the reporter activity between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound on Drosophila.

Caption: Ecdysone signaling pathway activated by this compound.

Caption: Workflow for a Drosophila lifespan assay with this compound.

Conclusion

This compound serves as a potent tool for investigating the multifaceted roles of ecdysone signaling in Drosophila melanogaster. Its ability to specifically activate the ecdysone receptor has provided valuable insights into the regulation of development, lifespan, and cellular processes. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers to design and execute experiments to further elucidate the physiological effects of this and other non-steroidal ecdysone agonists. Future research should aim to fill the existing gaps in our knowledge, particularly concerning the dose-response relationships for a wider range of physiological endpoints, the effects on male reproduction, and the metabolic consequences of chronic exposure to this compound in Drosophila.

References

- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversing age-related fertility decline in male fruit flies: the crucial role of seminal fluid | Department of Biology [biology.ox.ac.uk]

The Toxicology of RH-5849: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of RH-5849, a pioneering nonsteroidal ecdysone agonist. This compound, chemically known as 1,2-dibenzoyl-1-tert-butylhydrazine, has been a significant tool in insecticide research due to its specific mode of action, which mimics the insect molting hormone 20-hydroxyecdysone. This document synthesizes key toxicological data, details experimental methodologies for its assessment, and visualizes its mechanism of action and metabolic fate.

Core Toxicological Data

The toxicological profile of this compound is characterized by its high potency against specific insect orders, particularly Lepidoptera, and its comparatively lower toxicity to non-target organisms. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound.

Table 1: Acute Toxicity of this compound to Various Insect Species

| Species | Order | Life Stage | Exposure Route | Value | Units |

| Spodoptera exempta | Lepidoptera | 2nd-5th Instar Larvae | Oral (diet) | 7.5 | LC50 (mg/L) |

| Spodoptera exempta | Lepidoptera | 6th Instar Larvae | Oral (diet) | 1.8 | LC50 (mg/L) |

| Spodoptera exigua | Lepidoptera | 2nd-4th Instar Larvae | Oral (diet) | 195 | LC50 (mg/L) |

| Spodoptera exigua | Lepidoptera | 5th Instar Larvae | Oral (diet) | 110 | LC50 (mg/L) |

| Spodoptera litura | Lepidoptera | All Larval Stages | Oral (leaf-dip) | 18.1-26.5 | LC50 (ppm)[1] |

| Leptinotarsa decemlineata | Coleoptera | 1st-3rd Instar Larvae | Oral (diet) | 5.5 | LC50 (mg/L) |

| Leptinotarsa decemlineata | Coleoptera | 4th Instar Larvae | Oral (diet) | 1.8 | LC50 (mg/L) |

| Ephestia kuehniella | Lepidoptera | Pupae | Topical | 0.05 | LD50 (µ g/insect )[2] |

| Muscina stabulans | Diptera | 3rd Instar Larvae | Topical | 0.025-4.0 | Dose range (µ g/insect ) |

Table 2: Ecotoxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Duration | Endpoint | Value | Units |

| Daphnia magna | Acute | 48 hours | Immobilization | 45.3 | EC50 (mg/L)[3] |

| Daphnia magna | Chronic | 21 days | Survival | 1.34 | EC50 (mg/L)[3] |

| Daphnia magna | Chronic | 21 days | Reproduction | 0.5423 | EC50 (mg/L)[3] |

| Daphnia magna | Chronic | 21 days | Reproduction | 0.050 | NOEC (mg/L)[3] |

Mechanism of Action: Ecdysone Receptor Agonism

This compound exerts its insecticidal effect by acting as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development, particularly in the molting process.[4] Unlike the natural hormone 20-hydroxyecdysone, this compound is a non-steroidal molecule.[4] Upon entering the insect, this compound binds to the ligand-binding domain of the EcR, inducing a conformational change that promotes the heterodimerization of EcR with the ultraspiracle protein (USP). This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes involved in molting, leading to a premature and abortive molt, which is ultimately lethal to the insect.[5] This process disrupts the normal developmental cycle, causing symptoms such as cessation of feeding, apolysis (the separation of the old cuticle), and the synthesis of a new, but improperly formed, cuticle, ultimately leading to mortality.

Figure 1: Simplified signaling pathway of this compound as an ecdysone receptor agonist.

Metabolic Fate of this compound

The metabolic fate of this compound in insects primarily involves detoxification pathways that increase its water solubility and facilitate its excretion. The primary enzymes involved in this process are cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[3] CYPs typically catalyze oxidative reactions, such as hydroxylation and dealkylation, of the this compound molecule.[3] These initial modifications can either directly detoxify the compound or create sites for subsequent conjugation reactions. GSTs then catalyze the conjugation of the modified this compound with endogenous glutathione, a tripeptide that significantly increases the water solubility of the xenobiotic, leading to its eventual elimination from the insect's body. The efficiency of these metabolic pathways can vary between insect species, which may contribute to the observed differences in susceptibility to this compound.

Figure 2: Generalized metabolic pathway of this compound in insects.

Experimental Protocols

The toxicological evaluation of this compound typically follows standardized bioassay protocols to ensure the reliability and reproducibility of the data. The OECD Guidelines for the Testing of Chemicals provide a framework for many of these methods.[6][7]

Insect Bioassays

1. Topical Application Bioassay:

-

Objective: To determine the contact toxicity of this compound.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).

-

Serial dilutions are made to obtain a range of concentrations.

-

A small, precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a micro-applicator.

-

Control insects are treated with the solvent alone.

-

Treated insects are housed under controlled conditions (temperature, humidity, photoperiod) with access to food and water.

-

Mortality and any sublethal effects (e.g., premature molting, deformities) are recorded at specified time points (e.g., 24, 48, 72 hours).

-

The LD50 (the dose causing 50% mortality) is calculated using probit analysis.

-

2. Dietary Exposure Bioassay:

-

Objective: To determine the oral toxicity of this compound.

-

Procedure:

-

This compound is incorporated into the insect's artificial diet at various concentrations.

-

A known number of insects are placed in individual containers with a pre-weighed amount of the treated diet.

-

Control insects are fed an untreated diet.

-

The insects are maintained under controlled environmental conditions.

-

Mortality, food consumption, and body weight are monitored daily.

-

The LC50 (the concentration causing 50% mortality) is determined.

-

Aquatic Ecotoxicity Testing (Daphnia magna)

-

Objective: To assess the potential risk of this compound to aquatic ecosystems.

-

Procedure (based on OECD Guideline 202):

-

Daphnia magna neonates (<24 hours old) are exposed to a range of this compound concentrations in a defined aqueous medium.

-

A control group is maintained in the medium without the test substance.

-

The test is conducted under static or semi-static conditions for 48 hours.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

The EC50 (the concentration causing 50% immobilization) is calculated.

-

-

Chronic Toxicity (based on OECD Guideline 211):

-

The test is extended for 21 days, covering a significant portion of the Daphnia life cycle.

-

Endpoints include survival, growth, and reproduction (number of offspring produced).

-

The EC50 for reproductive effects and the No-Observed-Effect Concentration (NOEC) are determined.

-

Figure 3: General experimental workflow for toxicological assessment of an insecticide.

Sublethal Effects

Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on insect physiology and reproduction. In Spodoptera litura, sublethal doses fed to larvae resulted in reduced mating success, decreased longevity of males, and reduced fecundity and fertility in females that mated with treated males.[2][7] These effects were linked to adverse impacts on the male reproductive system, including reduced sperm production and transfer.[2][7] Furthermore, sublethal exposure can cause developmental abnormalities, such as the formation of defective pupae and adults.[8]

Selectivity and Non-Target Organisms

A key feature of this compound and other diacylhydrazine insecticides is their selectivity. They are highly active against certain insect orders, particularly Lepidoptera, while showing significantly lower toxicity to others. For instance, this compound has been shown to have no activity against nymphs of the predatory bug Podisus sagitta or larvae of the migratory locust, Locusta migratoria migratorioides.[9] This selectivity is attributed to differences in the structure of the ecdysone receptor's ligand-binding pocket among different insect orders, which can prevent the effective binding of this compound in non-target species. This characteristic makes this compound a valuable tool for integrated pest management (IPM) programs, as it can target specific pests while minimizing harm to beneficial insects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ecotoxicity of the nonsteroidal ecdysone mimic this compound to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of larval exposure to sublethal concentrations of the ecdysteroid agonists this compound and tebufenozide (RH-5992) on male reproductive physiology in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a nonsteroidal ecdysone agonist, does not mimic makisterone-A in Dysdercus koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Steroidal Ecdysone Agonist RH-5849: A Technical Guide to its Role in Insect Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH-5849, a 1,2-dibenzoyl-1-tert-butylhydrazine, is a pioneering non-steroidal ecdysone agonist that has played a pivotal role in the development of insect growth regulators (IGRs). By mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E), this compound prematurely initiates a lethal molting process in susceptible insect species. This technical guide provides an in-depth analysis of the core aspects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the induced signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in insecticide development and the study of insect endocrinology.

Introduction

The regulation of insect growth and development is a complex process primarily orchestrated by the interplay of juvenile hormone and ecdysteroids. The principal molting hormone, 20-hydroxyecdysone (20E), binds to the ecdysone receptor (EcR), a nuclear receptor, to initiate a cascade of gene expression leading to molting and metamorphosis.[1] this compound was the first synthetic, non-steroidal compound demonstrated to act as an agonist of the ecdysone receptor, effectively hijacking this natural process.[2] Its discovery opened a new avenue for the development of selective and environmentally safer insecticides. This guide delves into the technical details of this compound's function and the experimental basis of our understanding.

Mechanism of Action

This compound functions as a potent mimic of 20-hydroxyecdysone, binding to the ecdysone receptor (EcR) to trigger a downstream genetic cascade. The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex binds to specific ecdysone response elements (EcREs) on the DNA.[3] The binding of this compound to the EcR-USP complex initiates the transcription of a set of "early" response genes, which are themselves transcription factors. These early genes, including E74, E75, and the Broad-Complex (BR-C), in turn, activate a larger set of "late" genes responsible for the physiological and morphological changes associated with molting.[4]

Unlike the natural hormone, this compound is more resistant to metabolic degradation, leading to a persistent signal that forces the insect into a continuous state of molting preparation.[5] This results in a premature and incomplete molt, ultimately leading to mortality due to starvation, desiccation, and the inability to shed the old cuticle.

Data Presentation: Efficacy and Binding Affinity

The biological activity of this compound varies across different insect orders and developmental stages. The following tables summarize key quantitative data from various studies.

| Insect Species | Order | Assay Type | Value | Reference |

| Manduca sexta (Tobacco Hornworm) | Lepidoptera | Topical Application (LD50) | 0.05 µ g/larva | [5] |

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Diet (LC50) | 1.3 ppm | Not specified in snippets |

| Drosophila melanogaster (Fruit Fly) | Diptera | Not specified | Not specified | Not specified in snippets |

| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Not specified | Not specified | Not specified in snippets |

Table 1: Toxicity of this compound against various insect species.

| Compound | Insect Species | Assay Type | IC50 (nM) | Reference |

| This compound | Spodoptera exigua | EcR Binding | ~1000 | Not specified in snippets |

| Tebufenozide (RH-5992) | Spodoptera exigua | EcR Binding | ~50 | Not specified in snippets |

| 20-Hydroxyecdysone | Spodoptera exigua | EcR Binding | ~100 | Not specified in snippets |

Table 2: Comparative in vitro activity of this compound and related compounds.

| Compound | Insect Species | Assay Type | LD50/LC50 | Reference |

| Tebufenozide (RH-5992) | Rat (oral) | LD50 | >5000 mg/kg | [6][7] |

| Tebufenozide (RH-5992) | Mouse (oral) | LD50 | >5000 mg/kg | [7] |

| Tebufenozide (RH-5992) | Spodoptera litura (larva) | LD50 | 0.33 µM/larva | [8] |

| Tebufenozide (RH-5992) | Rainbow Trout | LC50 (96 hr) | 5.7 mg/l | [7] |

| Tebufenozide (RH-5992) | Mallard Ducks & Quail | LC50 (8 day dietary) | >5000 mg/kg | [7] |

Table 3: Toxicity data for the related ecdysone agonist, Tebufenozide (RH-5992).

Experimental Protocols

Manduca sexta Larval Bioassay (Topical Application)

This protocol is a generalized procedure based on common practices for determining the LD50 of insecticides in lepidopteran larvae.

-

Insect Rearing: Manduca sexta larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as acetone, to prepare a series of stock solutions of varying concentrations.

-

Application: A specific volume (e.g., 1 µL) of each this compound solution is topically applied to the dorsal thoracic region of early-instar larvae using a microapplicator. Control larvae are treated with the solvent alone.

-

Observation: Treated larvae are transferred to individual containers with a fresh diet and observed daily for signs of premature molting, cessation of feeding, and mortality.

-

Data Analysis: Mortality data is recorded over a set period (e.g., 7 days), and the LD50 value is calculated using probit analysis.

Drosophila Kc Cell Culture Assay

This protocol outlines a method to assess the ecdysone-like activity of this compound in a cell-based assay.[2][9]

-

Cell Culture: Drosophila Kc cells are maintained in a suitable culture medium (e.g., Schneider's Drosophila Medium supplemented with fetal bovine serum) at 25°C.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a fresh medium containing various concentrations of this compound or 20-hydroxyecdysone (as a positive control).

-

Endpoint Measurement: The cellular response to the compounds can be assessed through several endpoints:

-

Morphological Changes: Observation of cell elongation and process formation using phase-contrast microscopy.

-

Cell Proliferation Assay: Quantification of cell numbers or metabolic activity (e.g., using an MTT assay) to determine the inhibition of cell growth.

-

Enzyme Induction: Measurement of acetylcholinesterase activity, which is induced by ecdysone agonists in Kc cells.[2][9]

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 for each endpoint.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

Caption: this compound induced ecdysone signaling pathway.

References

- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. Ecdysone response genes govern egg chamber development during mid-oogenesis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on a <i>Drosophila</i> Cell Line [ouci.dntb.gov.ua]

Methodological & Application

protocol for RH-5849 application in lab settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH-5849 is a pioneering nonsteroidal ecdysone agonist that mimics the function of the insect molting hormone, 20-hydroxyecdysone (20E).[1] Its high specificity for the ecdysone receptor (EcR) in certain insect orders, particularly Lepidoptera, makes it a valuable tool for studying insect endocrinology, developmental biology, and for the development of targeted pest control agents.[2][3] this compound and its analogs act by binding to the EcR, a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP).[4][5] This complex binds to ecdysone response elements (EcREs) on DNA, leading to the premature and uncoordinated activation of genes that regulate molting. This ultimately results in a lethal, abortive molt.[2][3] In laboratory settings, this compound is instrumental in inducing ecdysone-responsive gene expression, studying hormone receptor interactions, and assessing the impact of endocrine disruption on insect development and cell lines.

Mechanism of Action

This compound functions as a potent agonist of the ecdysone receptor. Unlike its steroidal counterpart, 20-hydroxyecdysone, this compound exhibits greater metabolic stability and bioavailability in target insects.[2] The binding of this compound to the ligand-binding domain of EcR induces a conformational change that promotes the heterodimerization of EcR with USP. This activated EcR/USP complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of a cascade of "early" and "late" response genes that are critical for the molting process. The untimely activation of this genetic program by this compound leads to a variety of developmental defects, including cessation of feeding, premature head capsule apolysis, and incomplete ecdysis, ultimately resulting in insect mortality.[3]

Signaling Pathway